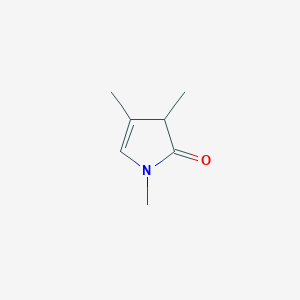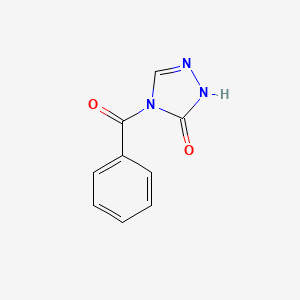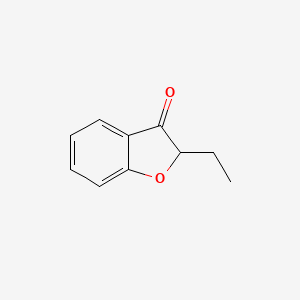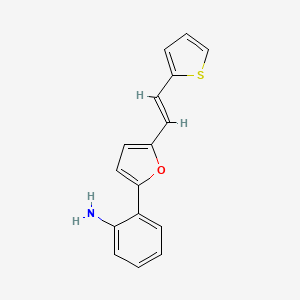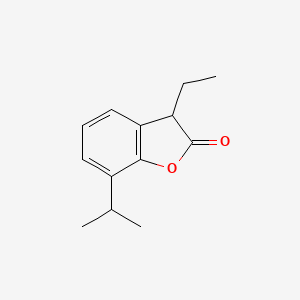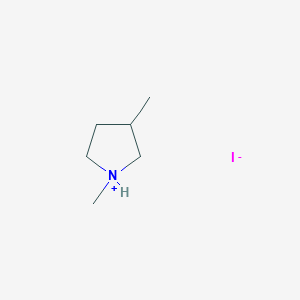
1,3-Dimethylpyrrolidiniumiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpyrrolidiniumiodide is a quaternary ammonium salt with the molecular formula C6H14IN. It is a derivative of pyrrolidine, where the nitrogen atom is bonded to two methyl groups and an iodide ion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
1,3-Dimethylpyrrolidiniumiodide can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or acetone, and the product is isolated through crystallization or precipitation .
Industrial production methods often involve the use of microwave irradiation to enhance the reaction rate and yield. This method involves the reaction of pyrrolidine with an α,ω-dibromoalkane in the presence of potassium carbonate, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide .
化学反应分析
1,3-Dimethylpyrrolidiniumiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Addition Reactions: It can react with electrophiles to form addition products.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,3-Dimethylpyrrolidiniumiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
作用机制
The mechanism of action of 1,3-Dimethylpyrrolidiniumiodide involves its interaction with biological membranes and ion channels. The compound can modulate the activity of ion channels by altering the membrane potential and ion flux. It can also interact with neurotransmitter receptors, affecting their function and signaling pathways .
相似化合物的比较
1,3-Dimethylpyrrolidiniumiodide can be compared with other quaternary ammonium salts such as:
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- 1,1-Dimethylpyrrolidinium iodide
Compared to these compounds, this compound exhibits unique properties such as higher stability and specific interactions with biological membranes. Its structure allows for greater versatility in chemical reactions and applications .
属性
分子式 |
C6H14IN |
|---|---|
分子量 |
227.09 g/mol |
IUPAC 名称 |
1,3-dimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C6H13N.HI/c1-6-3-4-7(2)5-6;/h6H,3-5H2,1-2H3;1H |
InChI 键 |
CMDQXLJVUYHQLV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC[NH+](C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


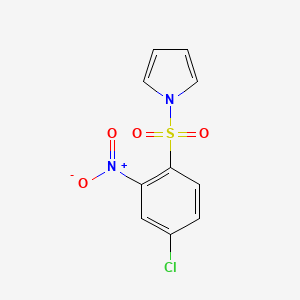
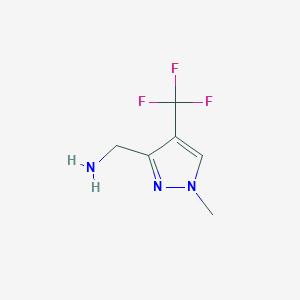
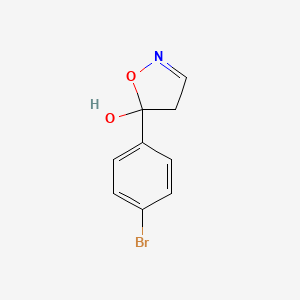
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)


![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
